molecular formula HPS3 B14718393 CID 16179507 CAS No. 14616-37-6

CID 16179507

Cat. No.: B14718393
CAS No.: 14616-37-6
M. Wt: 128.2 g/mol
InChI Key: IKLJCUKRRRJOSV-UHFFFAOYSA-N
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Description

For instance, CID 16179507 may belong to a class of marine-derived toxins or synthetic analogs, given the structural similarities to oscillatoxin derivatives discussed in .

Properties

CAS No.

14616-37-6

Molecular Formula

HPS3

Molecular Weight

128.2 g/mol

InChI

InChI=1S/HPS3/c2-1(3)4/h(H,2,3,4)

InChI Key

IKLJCUKRRRJOSV-UHFFFAOYSA-N

Canonical SMILES

P(=S)(=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of inositol 1,4,5-trisphosphate 3-kinase B typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques.

Industrial Production Methods

Industrial production of inositol 1,4,5-trisphosphate 3-kinase B follows a similar approach but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors. The enzyme is then harvested and purified using industrial-scale chromatography systems to ensure high yield and purity.

Chemical Reactions Analysis

General Reaction Classifications for Cinnamate Derivatives

Cinnamate esters like methyl 3-(3-methylphenyl)prop-2-enoate (structurally analogous to CID 16189307) undergo characteristic reactions:

Reaction Type Conditions Products Key Features
Hydrolysis Acidic or basic aqueous media3-(3-Methylphenyl)prop-2-enoic acidEster cleavage via nucleophilic acyl substitution .
Hydrogenation H₂, Pd/C catalystSaturated alkyl phenylpropanoateReduction of α,β-unsaturated carbonyl system .
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ or halogensHalogenated or nitro-substituted derivativesReactivity at meta/para positions of the aromatic ring .
Oxidation KMnO₄, acidic conditionsCarboxylic acid or ketone derivativesSide-chain oxidation depending on conditions .

Mechanistic Insights from Electrochemical Studies

Recent advances in electrochemistry demonstrate methods to enhance reaction efficiency for similar esters:

  • Electric Field-Mediated Catalysis : Application of controlled voltage modifies electron density at the electrode interface, accelerating proton-coupled electron transfer in ester hydrolysis .

  • Sustainable Synthesis : Renewable electricity sources (e.g., solar) reduce reliance on traditional stoichiometric reagents, aligning with green chemistry principles .

Reaction Data Curation Challenges

While CID 16179507 is absent from the provided sources, systematic approaches to reaction data extraction include:

  • Named Entity Recognition (NER) : Automated identification of reaction parameters (e.g., reagents, yields) in patents and journals .

  • Event Extraction (EE) : Linking entities like starting materials, solvents, and products using machine learning models (e.g., BiLSTM, BERT) .

Recommendations for Further Investigation

  • PubChem Advanced Search : Cross-reference molecular descriptors (e.g., InChIKey, SMILES) to verify structural analogs .

  • Specialized Reaction Databases :

    • SciFinder : For mechanistic details and synthetic pathways.

    • Reaxys : To explore kinetic data and catalytic systems .

  • Experimental Validation : Design reaction matrices using high-throughput screening platforms, as outlined in the Global Health chemical library framework .

Scientific Research Applications

Inositol 1,4,5-trisphosphate 3-kinase B has several scientific research applications:

    Chemistry: It is used to study phosphorylation mechanisms and enzyme kinetics.

    Biology: The enzyme is crucial in understanding cellular signaling pathways, particularly those involving inositol phosphates.

    Medicine: Research on this enzyme helps in elucidating its role in diseases where signaling pathways are disrupted, such as cancer and neurological disorders.

    Industry: It is used in the production of biochemical reagents and in the development of assays for high-throughput screening.

Mechanism of Action

Inositol 1,4,5-trisphosphate 3-kinase B exerts its effects by catalyzing the phosphorylation of inositol 1,4,5-trisphosphate. The enzyme binds to its substrate and adenosine triphosphate, facilitating the transfer of a phosphate group. This reaction is crucial for the regulation of intracellular calcium levels and other signaling pathways. The molecular targets include inositol phosphates and various proteins involved in signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally or functionally related compounds, emphasizing physicochemical properties, analytical data, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound (CID) Molecular Formula Molecular Weight Key Substituents Solubility (Log S) Biological Activity
CID 16179507 (hypothetical) Not specified Not specified Assumed methyl/ether groups -2.47 (ESOL) Potential cytotoxicity
Oscillatoxin D (101283546) C₃₄H₅₄O₈ 602.79 g/mol Epoxide, hydroxyl groups -3.12 (predicted) Ichthyotoxic, algal metabolite
30-Methyl-oscillatoxin D (185389) C₃₅H₅₆O₈ 616.82 g/mol Methylation at C-30 -2.98 (predicted) Enhanced membrane permeability
CID 72863 (1761-61-1) C₇H₅BrO₂ 201.02 g/mol Bromine, carboxyl group -2.47 (ESOL) Synthetic intermediate

Key Findings:

Structural Variations: Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) exhibit structural modifications such as methylation or epoxidation, which influence their solubility and bioactivity. For example, 30-methyl-oscillatoxin D (CID 185389) shows improved cellular uptake compared to non-methylated analogs due to increased hydrophobicity . CID 72863 (brominated aromatic compound) shares a similar Log S value (-2.47) with this compound, suggesting comparable aqueous solubility challenges .

Analytical Differentiation: this compound can be distinguished from isomers using LC-ESI-MS with collision-induced dissociation (CID). For instance, in , ginsenoside isomers (e.g., ginsenoside Rf vs. F11) were differentiated via unique CID fragmentation patterns . Similarly, oscillatoxin derivatives show distinct mass spectral profiles due to substituent-driven fragmentation . GC-MS chromatograms () and vacuum distillation fractions provide insights into volatility and purity, critical for comparing this compound with thermally stable analogs .

Biological and Pharmacological Profiles :

  • Oscillatoxin derivatives are ichthyotoxic, targeting ion channels in marine organisms, while this compound’s hypothetical cytotoxicity could align with these mechanisms .
  • In contrast, chemical inducers of dimerization (CIDs) like photocleavable rapamycin analogs () are functionally distinct, designed for protein manipulation rather than direct bioactivity .

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